

Potency & Selectivity Guide: CAY10622 vs. Novel ROCK Inhibitors

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Compound of Interest

Compound Name: CAY10622

Cat. No.: B592852

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Executive Summary

This technical guide evaluates **CAY10622**, a potent third-generation ureidobenzamide-based inhibitor of Rho-associated protein kinase (ROCK), against both "Gold Standard" references (Y-27632, Fasudil) and novel clinical candidates (Belumosudil, Netarsudil). While early inhibitors like Y-27632 operate in the micromolar to high-nanomolar range, **CAY10622** exhibits single-digit nanomolar potency (IC_{50} : 4–6 nM) with a distinct pan-isoform profile, distinguishing it from the isoform-selective ROCK2 inhibitors currently entering clinical use.

Mechanistic Profile & Chemical Identity[1][2][3]

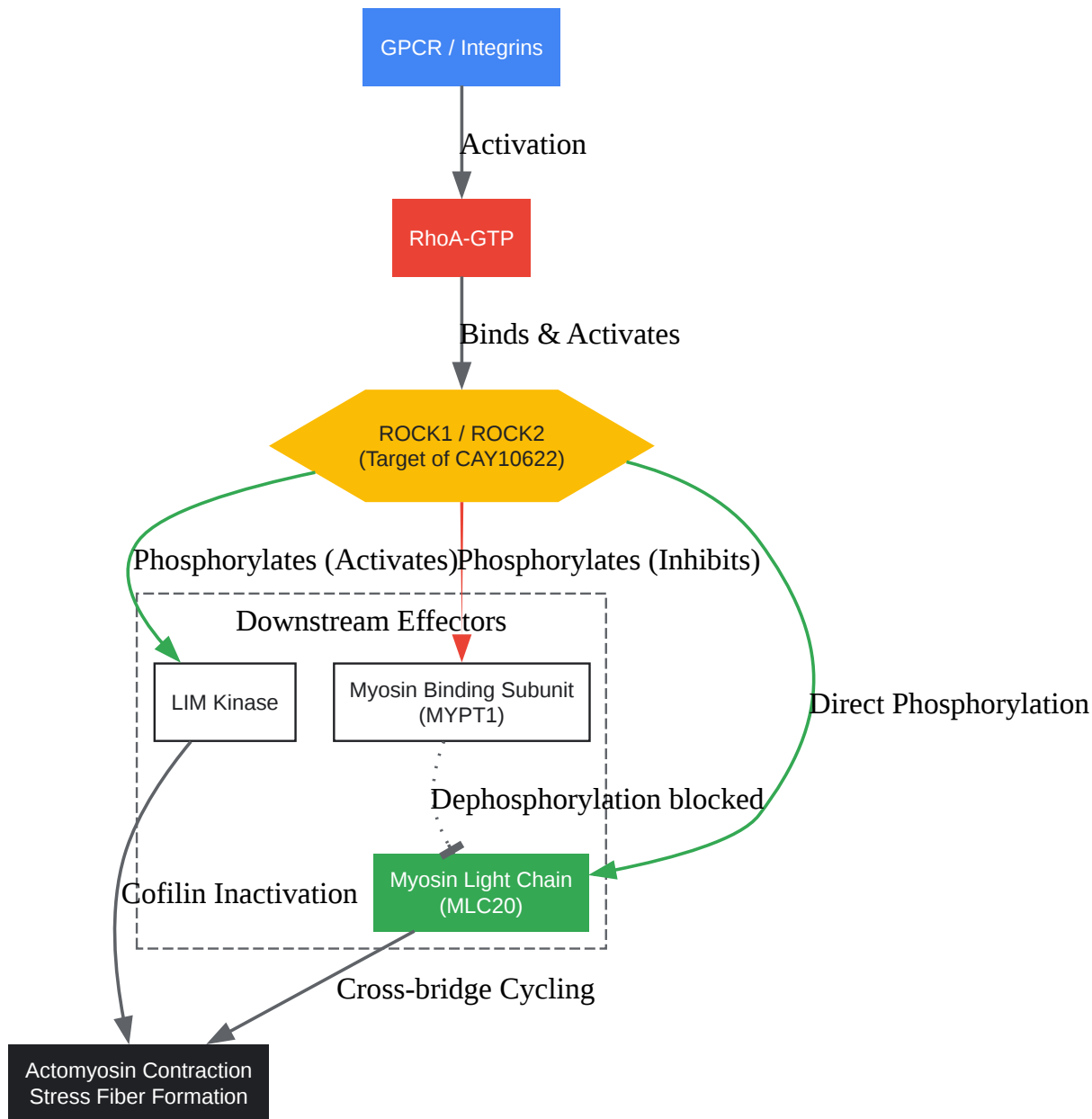
Chemical Identity[3]

- Compound Name: **CAY10622**[1][2][3]
- Chemical Class: Ureidobenzamide derivative[2][3]
- Mechanism of Action: ATP-competitive inhibition of the kinase domain.
- Binding Mode: **CAY10622** occupies the ATP-binding pocket of the ROCK kinase domain. Unlike earlier isoquinoline derivatives (e.g., Fasudil), the ureidobenzamide scaffold facilitates

tighter binding kinetics, resulting in significantly lower IC₅₀ values.

Signaling Pathway Context

ROCK (Rho-associated coiled-coil containing protein kinase) is a major downstream effector of the small GTPase RhoA.[4] It regulates the actin cytoskeleton by phosphorylating Myosin Light Chain (MLC) and LIM Kinase (LIMK), leading to stress fiber formation and smooth muscle contraction.[5]



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Figure 1: The RhoA/ROCK signaling cascade. **CAY10622** inhibits the central ROCK node, preventing MLC phosphorylation and subsequent cytoskeletal reorganization.

Comparative Potency Analysis

The following data contrasts **CAY10622** with industry standards. Note the log-order difference in potency between **CAY10622** and the classic Y-27632.

Table 1: Inhibitory Potency (IC₅₀) Comparison

Compound	Class	ROCK1 IC ₅₀ (nM)	ROCK2 IC ₅₀ (nM)	Selectivity Profile
CAY10622	Ureidobenzamide	6	4	Pan-ROCK Potent. >100-fold selective vs 44 other kinases.[2]
Y-27632	Pyridine derivative	~140	~140	Pan-ROCK. Moderate potency. Often used at μM levels.
Fasudil	Isoquinoline	~10,000	~10,000	Pan-ROCK. Low potency (K _i ~330 nM). Clinical vasodilator.
Belumosudil	Quinazoline	>10,000	~60	ROCK2 Selective. 200-fold selectivity for ROCK2 over ROCK1.
Netarsudil	Amino acid ester	--	4.2 (K _i)	Potent ROCK/NET inhibitor. Used in glaucoma.[6][4]
GSK429286A	Aminofurazan	14	63	Potent Pan-ROCK.

*Note: Fasudil IC₅₀ values vary by assay ATP concentration but are consistently in the micromolar range, significantly weaker than **CAY10622**.

Key Insights for Researchers:

- **Potency Superiority:** **CAY10622** is approximately 30-fold more potent than Y-27632 and >1000-fold more potent than Fasudil. This allows for lower dosing in cell culture (10–100 nM), reducing the risk of off-target effects associated with high-concentration Y-27632 (often used at 10–50 μ M).
- **Isoform Specificity:** Unlike Belumosudil (KD025), which is highly selective for ROCK2 (useful for treating chronic graft-vs-host disease without systemic hypotension), **CAY10622** is a Pan-ROCK inhibitor. It effectively shuts down total ROCK activity.
 - Use **CAY10622** when you need complete blockade of cytoskeletal tension.
 - Use Belumosudil when you specifically want to study ROCK2-mediated immunomodulation while sparing ROCK1-dependent stress fiber formation.

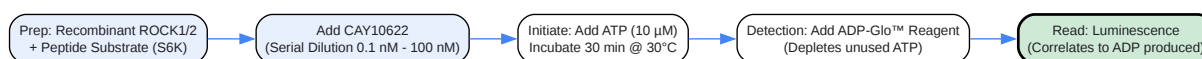
Experimental Protocols

To validate **CAY10622** activity in your specific model, use the following self-validating protocols.

Biochemical Validation: Kinase Activity Assay

Objective: Determine IC_{50} of **CAY10622** against recombinant ROCK1/2.

Workflow Diagram:



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Figure 2: ADP-Glo™ Kinase Assay workflow for validating inhibitor potency.[1][4][7]

Protocol Steps:

- **Reagents:** Use recombinant human ROCK1 or ROCK2 (approx. 5–10 ng/well) and a specific substrate like Long S6 Kinase Substrate Peptide.

- Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.
- Inhibitor: Prepare **CAY10622** in DMSO. Serial dilute (e.g., 0.1 nM to 1000 nM). Final DMSO concentration must be <1%.
- Reaction: Incubate Kinase + Substrate + Inhibitor for 10 min. Initiate with ATP (10 μM final).
- Termination: After 30–60 mins, stop reaction using ADP-Glo™ reagent (Promega) or similar.
- Analysis: Plot Luminescence vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC₅₀.

Cell-Based Validation: Neurite Outgrowth Assay

Objective: Confirm functional inhibition of ROCK-mediated neurite retraction. Rationale: ROCK activation causes neurite retraction. Inhibition promotes outgrowth.

- Cell Line: N1E-115 neuroblastoma cells or PC12 cells.
- Seeding: Plate cells on laminin-coated coverslips.
- Differentiation: Induce differentiation (serum starvation) for 24h.
- Treatment:
 - Negative Control: DMSO (0.1%).
 - Positive Control: Y-27632 (10 μM).^{[8][9]}
 - Test Group: **CAY10622** (10 nM, 50 nM, 100 nM).
- Stimulation: Treat with Lysophosphatidic Acid (LPA, 1 μM) for 10 mins to induce acute neurite retraction via RhoA activation.
- Fixation & Imaging: Fix with 4% PFA. Stain for F-actin (Phalloidin) and Tubulin.
- Quantification: Measure average neurite length. **CAY10622** should prevent LPA-induced retraction at concentrations significantly lower than Y-27632.

References

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